N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide
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Overview
Description
N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloropyridine ring, a piperidine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide typically involves multiple steps One common synthetic route starts with the chlorination of pyridine to form 6-chloropyridine This intermediate is then subjected to a carbonylation reaction to introduce the carbonyl group at the 3-position of the pyridine ring The resulting compound is then reacted with piperidine to form the piperidin-4-yl derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while reduction may produce simpler aliphatic derivatives.
Scientific Research Applications
N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-4-methylbenzene-1-sulfonamide
- N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-methylmethanesulfonamide
Uniqueness
N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide is unique due to the presence of the N-ethylmethanesulfonamide group, which imparts distinct chemical properties and biological activity
Properties
IUPAC Name |
N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-3-18(22(2,20)21)12-6-8-17(9-7-12)14(19)11-4-5-13(15)16-10-11/h4-5,10,12H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFITZNGQMOXLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)C(=O)C2=CN=C(C=C2)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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